Augmentin

概要

説明

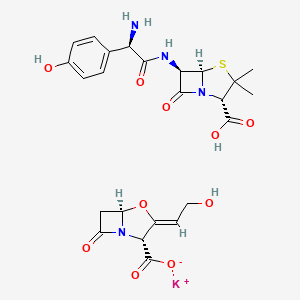

Augmentin is a widely used antibiotic that contains a combination of amoxicillin and clavulanate potassium. Amoxicillin is a penicillin antibiotic that fights bacteria, while clavulanate potassium is a beta-lactamase inhibitor that helps prevent certain bacteria from becoming resistant to amoxicillin . This combination makes this compound effective against a broad spectrum of bacterial infections, including sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and skin infections .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Augmentin involves the combination of amoxicillin trihydrate and potassium clavulanate. Amoxicillin is synthesized from the basic penicillin nucleus, 6-aminopenicillanic acid, through a series of chemical reactions . Clavulanic acid is derived from the organism Streptomyces clavuligerus and is then converted to potassium clavulanate .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes to produce the raw materials, followed by chemical synthesis and purification steps. The final product is formulated into various dosage forms, including tablets, chewable tablets, and oral suspensions .

化学反応の分析

Types of Reactions

Augmentin undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring in amoxicillin can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria.

Oxidation and Reduction: These reactions can occur during the metabolic processing of the compound in the body.

Substitution: The amoxicillin component can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Hydrolysis: Catalyzed by beta-lactamase enzymes.

Oxidation: Often involves reactive oxygen species.

Reduction: Can involve reducing agents like hydrogen or metal catalysts.

Major Products Formed

Hydrolysis: Leads to the formation of inactive penicilloic acid derivatives.

Oxidation and Reduction: Various metabolites are formed, which are then excreted from the body.

科学的研究の応用

Clinical Applications

- Respiratory Tract Infections

-

Urinary Tract Infections

- Indications : It is FDA-approved for urinary tract infections caused by beta-lactamase-producing strains of Escherichia coli and Klebsiella species.

- Usage Guidelines : While effective, it is not the first-line treatment; alternatives are preferred unless specific resistance patterns necessitate its use .

- Skin and Soft Tissue Infections

- Gastrointestinal Infections

- COVID-19 Management

Case Study 1: Cholestatic Hepatitis

A 63-year-old male developed cholestatic hepatitis after high-dose this compound therapy. His bilirubin levels initially peaked at 29.1 mg/dL but improved significantly within two weeks post-treatment cessation. This case highlights the need for monitoring liver function during this compound therapy, especially at higher doses .

Case Study 2: Treatment Efficacy

In a study involving 200 patients with skin infections, clinical clearance was achieved in a significant percentage of cases treated with this compound compared to other antibiotics. This suggests that while this compound is effective, cost-effectiveness should be considered when selecting treatment regimens .

Data Tables

作用機序

The mechanism of action of Augmentin involves the synergistic relationship between its two active components:

類似化合物との比較

Similar Compounds

Amoxicillin: A penicillin-type antibiotic that is effective against a narrower range of bacteria compared to Augmentin.

Amoxicillin/Clavulanate: Another formulation similar to this compound, used to treat infections caused by beta-lactamase-producing bacteria.

Ticarcillin/Clavulanate: A combination used for similar purposes but with a different spectrum of activity.

Uniqueness of this compound

This compound’s uniqueness lies in its combination of amoxicillin and clavulanate potassium, which provides a broad spectrum of activity against both beta-lactamase-producing and non-producing bacteria . This makes it a versatile and effective treatment option for various bacterial infections.

生物活性

Augmentin, a combination of amoxicillin and clavulanate potassium, is a widely used antibiotic known for its broad-spectrum antibacterial activity. This article delves into its biological activity, including its mechanisms of action, efficacy against various pathogens, and clinical implications based on diverse studies.

Amoxicillin is a semi-synthetic penicillin that exhibits bactericidal activity against a wide range of gram-positive and some gram-negative bacteria. However, it is susceptible to degradation by β-lactamases, enzymes produced by certain bacteria that confer resistance to penicillins.

Clavulanate potassium , on the other hand, acts as a β-lactamase inhibitor. By inhibiting these enzymes, clavulanate protects amoxicillin from degradation, thereby extending its spectrum of activity to include bacteria that would otherwise be resistant. This synergistic effect allows this compound to effectively combat infections caused by β-lactamase-producing organisms, which are increasingly prevalent in clinical settings .

Antibacterial Spectrum

This compound has demonstrated activity against various pathogens. The following table summarizes its efficacy against key microorganisms:

| Microorganism | Activity |

|---|---|

| Gram-Positive Aerobes | Staphylococcus aureus (both β-lactamase and non-β-lactamase producing) |

| Gram-Negative Aerobes | Enterobacter species (clinical efficacy despite in vitro resistance) |

| Anaerobes | Bacteroides fragilis and others |

| Other Notable Pathogens | Haemophilus influenzae, Moraxella catarrhalis |

Case Studies and Clinical Trials

- Otitis Media Treatment : A double-blind study compared this compound with amoxicillin in treating otitis media with effusion. Results indicated a higher initial clinical response in the this compound group (51.8% effusion-free at 10 days) compared to the amoxicillin group (32.0%) although this benefit was not sustained at four weeks .

- Pregnancy Safety Study : A population-based case-control study assessed the teratogenic potential of this compound in pregnant women. The findings suggested no significant increase in congenital abnormalities among those treated with this compound during early pregnancy .

- Endometritis Treatment : A clinical trial evaluated the effectiveness of single-agent therapy with this compound for postpartum endometritis. The results showed that treatment with this compound was as effective as standard multi-antibiotic regimens, with good tolerance reported among patients .

Resistance Patterns

Despite its broad-spectrum activity, the emergence of antibiotic resistance remains a concern. Studies show that while this compound is effective against many strains of bacteria, resistance due to β-lactamase production can limit its use. Continuous monitoring of resistance patterns is essential for guiding appropriate antibiotic therapy .

特性

IUPAC Name |

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHGNUUWCJZQHO-ZVDZYBSKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27KN4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79198-29-1 (parent) | |

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225477 | |

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74469-00-4 | |

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clavamox is a combination of two active ingredients: amoxicillin and clavulanate potassium. [, , , , , , , , , ] Amoxicillin is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps in peptidoglycan synthesis. Clavulanate potassium is a β-lactamase inhibitor, meaning it blocks the action of β-lactamase enzymes produced by some bacteria to resist β-lactam antibiotics. By combining amoxicillin with clavulanate potassium, Clavamox is effective against a broader range of bacteria, including those that are resistant to amoxicillin alone. [, , , , , , , , , ]

ANone: Clavamox is a combination product containing amoxicillin trihydrate and clavulanate potassium.

A: Yes, Clavamox has been successfully used as an alternative to carbenicillin or cefotaxime in Agrobacterium-mediated genetic transformation studies, particularly in chrysanthemum. [, ] It effectively suppresses Agrobacterium growth during the transformation process while demonstrating less inhibitory effects on plant regeneration compared to other antibiotics. [, ]

A: Studies have shown that Clavamox at a concentration of 125 mg/L is suitable for shoot regeneration and producing healthy shoots in chrysanthemum. [, ] This concentration effectively suppresses the growth of Agrobacterium in explants. []

A: Yes, a study demonstrated that a suspension of amoxicillin trihydrate-potassium clavulanate (Clavamox) is an effective monotherapy for treating feline eosinophilic plaques. [] Cats treated with Clavamox showed a statistically significant reduction in lesion size and bacterial infection compared to the placebo group. []

ANone: Dosage information is outside the scope of this scientific Q&A. Please consult a veterinarian for dosage recommendations.

A: High-performance liquid chromatography (HPLC) is a widely used technique to determine the concentration of both amoxicillin and clavulanate potassium simultaneously in various formulations. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。